5-Cyano-2-hydroxybenzoyl chloride
Description
5-Cyano-2-hydroxybenzoyl chloride (C₈H₄ClNO₂; molecular weight: 181.58 g/mol) is a substituted benzoyl chloride derivative featuring a hydroxyl group (-OH) at the 2-position and a cyano group (-CN) at the 5-position of the aromatic ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the acyl chloride moiety, making it highly reactive toward nucleophiles such as amines and alcohols. Despite its utility, direct literature on this compound is sparse; thus, inferences are drawn from structurally related analogs.
Properties
CAS No. |
198025-65-9 |
|---|---|
Molecular Formula |
C8H4ClNO2 |
Molecular Weight |
181.575 |
IUPAC Name |
5-cyano-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C8H4ClNO2/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-3,11H |
InChI Key |
ZAHFEROHBOKEDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)C(=O)Cl)O |
Synonyms |
Benzoyl chloride, 5-cyano-2-hydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-cyano-2-hydroxybenzoyl chloride with structurally similar compounds, focusing on substituent effects, reactivity, and applications.
Table 1: Comparative Analysis of this compound and Analogues
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The cyano group (-CN) in this compound increases the electrophilicity of the acyl chloride compared to the chloro (-Cl) substituent in 5-chloro-2-hydroxybenzoic acid . This enhances its reactivity in nucleophilic acyl substitution reactions. In contrast, the nitro group (-NO₂) in 5-nitro-2-hydroxybenzoyl chloride introduces greater resonance withdrawal, further accelerating reactivity but reducing thermal stability.
- Acidity of the Hydroxyl Group: The -CN group (σpara = 0.66) increases the acidity of the adjacent hydroxyl group more significantly than -Cl (σpara = 0.23), making this compound a stronger acid than its chloro analog .
Research Findings and Challenges
- Synthetic Challenges: The hygroscopic nature of this compound complicates storage; it requires anhydrous conditions, unlike 5-chloro-2-hydroxybenzoic acid, which is stable at 4°C for two years . Purity verification via HPLC (>98%) and low water content (KF: 0.02%) are critical for reproducibility, as seen in related compounds .
- Safety and Handling: Like other acyl chlorides, this compound releases HCl upon hydrolysis, necessitating controlled reaction conditions.
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